molecular formula C18H23N5O2S2 B13359556 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359556
M. Wt: 405.5 g/mol
InChI Key: QRZXSXVEMSKKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a sulfur source, such as sulfur monochloride or sulfur dichloride, to form the thiadiazole ring.

    Introduction of the Piperidine Group: The resulting triazolothiadiazole is then reacted with a piperidine derivative under suitable conditions, such as heating in the presence of a base.

    Introduction of the Dimethylbenzyl Group: Finally, the compound is alkylated with 3,4-dimethylbenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

6-[(3,4-dimethylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O2S2/c1-12-6-7-14(9-13(12)2)10-16-21-23-17(19-20-18(23)26-16)15-5-4-8-22(11-15)27(3,24)25/h6-7,9,15H,4-5,8,10-11H2,1-3H3

InChI Key

QRZXSXVEMSKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.